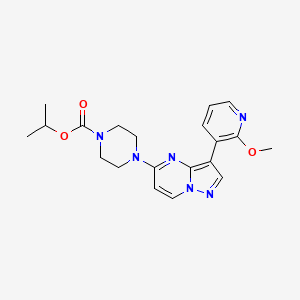

LY2979165

Vue d'ensemble

Description

Applications De Recherche Scientifique

. Voici quelques-unes de ses applications notables :

Troubles psychiatriques : LY2979165 s'est révélé prometteur pour moduler la neurotransmission glutamatergique, ce qui en fait un agent thérapeutique potentiel pour les troubles psychiatriques tels que la schizophrénie.

Troubles neurologiques : La capacité du composé à moduler la libération de glutamate au niveau des récepteurs présynaptiques suggère son utilisation potentielle dans le traitement des troubles neurologiques.

Imagerie fonctionnelle : This compound a été utilisé dans des études d'imagerie fonctionnelle pour évaluer ses effets sur l'activité cérébrale et la neurotransmission.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste orthostérique sélectif du récepteur métabotropique du glutamate 2 (mGlu2) . Ce récepteur est impliqué dans la régulation de la libération de glutamate au niveau des terminaisons présynaptiques. En activant les récepteurs mGlu2, this compound supprime la libération de glutamate pendant les périodes d'activité glutamatergique accrue et anormale . Cette modulation de la neurotransmission glutamatergique est considérée comme étant à la base de ses effets thérapeutiques potentiels dans les troubles psychiatriques et neurologiques .

Analyse Biochimique

Biochemical Properties

LY2979165 plays a significant role in biochemical reactions as it interacts with the metabotropic glutamate receptor 2 (mGluR2), a type of glutamate receptor in the brain . The compound acts as an agonist, meaning it binds to this receptor and activates it . This interaction can influence various biochemical processes, including neurotransmission .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an mGluR2 agonist. By activating mGluR2, this compound can modulate glutamate signaling, which is critical for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the mGluR2. As an agonist, it binds to this receptor and activates it, which can lead to changes in cell signaling and gene expression . This interaction can also influence the activity of various enzymes and other biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, studies have shown that the compound’s ability to attenuate the functional imaging response to ketamine in healthy subjects was observed at the highest doses tested

Metabolic Pathways

This compound is involved in the glutamate signaling pathway due to its role as an mGluR2 agonist . Detailed information about the specific metabolic pathways and enzymes it interacts with is not currently available in the literature.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

LY2979165 est synthétisé par une série de réactions chimiques impliquant l'incorporation de l'alanine dans la structure de 2812223 . Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. Le processus général implique la formation d'un promédicament en attachant un acide aminé (alanine) au composé actif (2812223) afin d'améliorer ses propriétés pharmacocinétiques .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées dans les sources accessibles au public. En général, ces composés sont produits dans des environnements de laboratoire contrôlés conformément aux Bonnes Pratiques de Fabrication (BPF) afin d'assurer la pureté et la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

LY2979165 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs pour faciliter les réactions de substitution . Les conditions spécifiques, telles que la température, la pression et les solvants, dépendent de la réaction souhaitée et du produit cible .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent ses dérivés oxydés, réduits et substitués. Ces produits peuvent avoir des propriétés pharmacologiques et des applications thérapeutiques potentielles différentes .

Mécanisme D'action

LY2979165 exerts its effects by acting as a selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is involved in regulating glutamate release at presynaptic terminals. By activating mGlu2 receptors, this compound suppresses glutamate release during periods of enhanced, abnormal glutamate activity . This modulation of glutamate neurotransmission is believed to underlie its potential therapeutic effects in psychiatric and neurological disorders .

Comparaison Avec Des Composés Similaires

LY2979165 est comparé à d'autres composés similaires, tels que LY2140023 (pomaglumetad méthionil), qui est le promédicament à la méthionine de l'agoniste mGluR2/3 LY404039 . This compound et LY2140023 ont tous deux été démontrés pour atténuer la réponse d'imagerie fonctionnelle à la kétamine chez les sujets sains . this compound est unique en son agonisme orthostérique sélectif des récepteurs mGlu2, tandis que LY2140023 cible à la fois les récepteurs mGluR2 et mGluR3 .

Liste des composés similaires

- LY2140023 (pomaglumetad méthionil)

- LY404039 (agoniste mGluR2/3)

Propriétés

IUPAC Name |

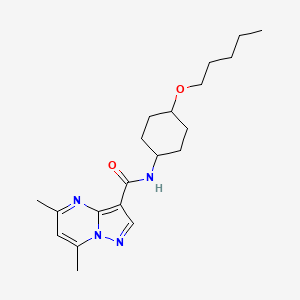

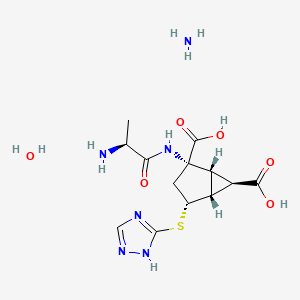

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWTZOQUXUYOK-AHKKVLALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735345 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311385-32-6 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2979165 AMMONIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.